2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16079013
InChI: InChI=1S/C23H20N6OS/c1-17-7-9-19(10-8-17)22-27-28-23(29(22)20-5-3-2-4-6-20)31-16-21(30)26-25-15-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,26,30)/b25-15+
SMILES:
Molecular Formula: C23H20N6OS
Molecular Weight: 428.5 g/mol

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

CAS No.:

Cat. No.: VC16079013

Molecular Formula: C23H20N6OS

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide -

Specification

Molecular Formula C23H20N6OS
Molecular Weight 428.5 g/mol
IUPAC Name 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Standard InChI InChI=1S/C23H20N6OS/c1-17-7-9-19(10-8-17)22-27-28-23(29(22)20-5-3-2-4-6-20)31-16-21(30)26-25-15-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,26,30)/b25-15+
Standard InChI Key YAXVAOIPVFKTIT-MFKUBSTISA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=NC=C4
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4

Introduction

The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a derivative of the 1,2,4-triazole class. This class of compounds is widely recognized for its diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structure of this compound integrates a triazole ring, a sulfanyl group, and a hydrazide functional group, which contribute to its potential biological and chemical properties.

Structural Characteristics

Molecular Formula: C21H19N5OS
Molecular Weight: Approximately 389.48 g/mol

Key Functional Groups:

  • 1,2,4-Triazole Core: A heterocyclic ring known for bioactivity.

  • Sulfanyl Linkage (-S-): Enhances molecular stability and reactivity.

  • Hydrazide Group (-CONHNH2): Commonly associated with biological activity.

  • Pyridinyl Substituent: Contributes to electronic properties and binding affinity.

The integration of these groups results in a molecule with potential for diverse interactions with biological targets.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from basic precursors like substituted anilines or hydrazides:

  • Formation of the Triazole Ring:

    • Cyclization reactions involving hydrazine derivatives and carbon disulfide are commonly employed to form the triazole nucleus.

  • Introduction of the Sulfanyl Group:

    • Alkylation or thiolation reactions introduce the sulfanyl linkage at the triazole's 3-position.

  • Hydrazone Formation:

    • A condensation reaction between the hydrazide group and pyridine aldehyde forms the final hydrazone moiety.

These steps are carried out under controlled conditions to ensure high yield and purity.

Analytical Characterization

The compound is characterized using advanced analytical techniques:

TechniqueFindings/Details
NMR SpectroscopyProton (1^1H) and Carbon (13^13C) NMR confirm the structural integrity of key functional groups .
IR SpectroscopyPeaks corresponding to NH (3300–3500 cm1^{-1}), C=O (1650–1750 cm1^{-1}), and C=N (1600 cm1^{-1}) vibrations .
Mass SpectrometryConfirms molecular weight and fragmentation pattern .
Elemental AnalysisVerifies the composition of carbon, hydrogen, nitrogen, sulfur, and oxygen .

Potential Applications

  • Biological Activity:

    • The triazole framework is associated with antimicrobial activity against bacterial and fungal strains.

    • Hydrazone derivatives have shown promise as anticancer agents due to their ability to chelate metal ions in enzymes critical for cancer cell survival.

  • Pharmacological Potential:

    • The pyridinyl group enhances lipophilicity and bioavailability.

    • Sulfanyl linkages contribute to oxidative stability and potential enzyme inhibition.

  • Material Science:

    • The compound's stability under various conditions suggests applications in material coatings or as intermediates in organic synthesis.

Research Findings

Studies on structurally related compounds provide insights into the potential properties of this molecule:

Property/ActivityObservation/Result
Antimicrobial ActivityEffective against Gram-positive bacteria; moderate activity against fungi .
Anti-inflammatory PotentialDocking studies suggest inhibition of enzymes like cyclooxygenase (COX) .
Cytotoxicity StudiesPromising results in vitro against cancer cell lines .
StabilityStable under physiological pH; decomposes at high temperatures (>250°C) .

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